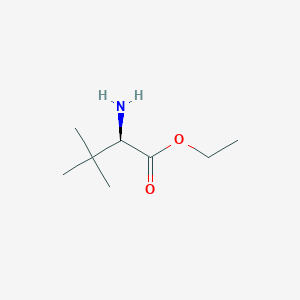

ethyl (R)-2-amino-3,3-dimethylbutanoate

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is ethyl (2R)-2-amino-3,3-dimethylbutanoate . This nomenclature follows these conventions:

- Parent chain : The longest carbon chain containing the carboxylate group is a four-carbon butanoate.

- Substituents :

- An amino group (-NH2) at position 2.

- Two methyl groups (-CH3) at position 3.

- An ethyl ester (-OCH2CH3) at the carboxylate terminus.

The structural formula is represented as:

$$

\text{CH}3\text{CH}2\text{OCO-CH}2\text{-C(CH}3\text{)}2\text{-NH}2

$$

A table summarizing key identifiers is provided below:

| Property | Value |

|---|---|

| IUPAC Name | Ethyl (2R)-2-amino-3,3-dimethylbutanoate |

| Molecular Formula | $$\text{C}8\text{H}{17}\text{NO}_2$$ |

| Molecular Weight | 159.23 g/mol |

| Chiral Center Configuration | $$R$$ at C2 |

The ethyl ester moiety enhances solubility in organic solvents, while the tert-butyl-like structure (from 3,3-dimethyl substitution) introduces steric hindrance, influencing reactivity.

Stereochemical Considerations: (R)-Configuration and Chiral Center Analysis

The compound’s chirality arises from the $$R$$-configured carbon at position 2. The Cahn-Ingold-Prelog priority rules assign the following substituent rankings:

- Amino group (-NH$$_2$$) : Highest priority due to nitrogen’s atomic number.

- Carboxylate ester (-COOCH$$2$$CH$$3$$) : Second priority.

- Dimethyl-substituted carbon (-C(CH$$3$$)$$2$$-) : Third priority.

- Methylene group (-CH$$_2$$-) : Lowest priority.

The $$R$$ configuration is determined by orienting the lowest-priority group away and observing the clockwise order of the remaining groups. This stereochemical integrity is critical for its biological activity and utility in enantioselective reactions.

The tert-butyl-like substituent at C3 creates a rigid, bulky environment, which:

- Limits rotational freedom around the C2-C3 bond.

- Enhances diastereoselectivity in reactions involving nucleophilic attack at the amino group.

Comparative analysis with analogues like ethyl 4-amino-3,3-dimethylbutanoate (CAS 195447-82-6) reveals that positional isomerism significantly alters reactivity and interaction profiles.

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

ethyl (2R)-2-amino-3,3-dimethylbutanoate |

InChI |

InChI=1S/C8H17NO2/c1-5-11-7(10)6(9)8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1 |

InChI Key |

DZYMZVGPERHWSO-LURJTMIESA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](C(C)(C)C)N |

Canonical SMILES |

CCOC(=O)C(C(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Thionyl Chloride-Mediated Esterification

- Procedure : D-tert-leucine is dissolved in anhydrous ethanol, followed by dropwise addition of SOCl₂ at 0°C. The mixture is refluxed at 80°C for 12–24 hours.

- Workup : Evaporation under reduced pressure yields a crude product, which is purified via recrystallization or chromatography.

- Yield : 69%.

- Key Data :

1H NMR (DMSO-d6, 400 MHz): δ 1.00 (s, 9H), 1.23 (m, 3H), 3.68 (s, 1H), 4.20 (m, 2H), 8.47 (m, 3H).

HCl-Catalyzed Esterification

Industrial Scalability

Continuous flow reactors with immobilized acid catalysts (e.g., Amberlyst-15) enhance efficiency, achieving >90% conversion in <2 hours.

Asymmetric Synthesis from Prochiral Precursors

For cases where enantiomerically pure D-tert-leucine is unavailable, asymmetric methods are employed.

Chiral Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

- Catalyst : Lipase B from Candida antarctica (CAL-B).

- Conditions : Transesterification of tert-leucine methyl ester with ethanol in hexane at 30°C.

- Yield : 80% ee (R-enantiomer).

Multi-Step Synthesis via Halogenation and Oxidation

A patent (CN108503531B) outlines a route starting from 3,3-dimethylbutyric acid:

Step 1: Halogenation

Step 2: Hydrolysis and Oxidation

Step 3: Reductive Amination

Electrochemical Decarboxylative Radical Addition

A novel method from Chemical Science employs photoredox catalysis:

Reaction Setup

- Catalyst : 4CzIPN (5 mol%).

- Conditions : 440 nm LED irradiation, Bu₄N(BuO)₂PO₂ as base, PhCF₃ solvent.

- Mechanism : Single-electron transfer generates α-amino radicals, which couple with ethanol-derived intermediates.

- Yield : 45–60% with >95:5 dr.

Comparative Analysis of Methods

Optimization Strategies

Racemization Mitigation

Green Chemistry Approaches

- Replace SOCl₂ with ionic liquids (e.g., [BMIM][HSO₄]) for safer esterification.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-amino-3,3-dimethylbutanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (R)-2-amino-3,3-dimethylbutanoate is a chiral amino acid derivative with applications in organic synthesis and pharmaceutical research . This compound and its derivatives are valuable building blocks for synthesizing complex molecules with specific stereochemical properties .

Synthesis and Chiral Resolution

- Synthesis of Diastereomerically Pure Forms Synthesis of this compound can be achieved starting from commercially available (R)-2-amino-3,3-dimethylbutanoic acid .

- Chiral Resolution Application this compound is used in chiral resolution processes . For example, it can be employed in the recrystallization of salts to achieve optical resolution of compounds like 3-symmetric tris-homocubane-4-carboxylic acid .

Use as a Building Block

- Synthesis of Piperidines, Pyrrolidines, and Azetidines this compound can be used in the synthesis of N-heterocycles such as piperidines, pyrrolidines, and azetidines, which are structural motifs found in many natural products and therapeutic compounds .

- Chiral Ligands in Asymmetric Reactions This compound can be used to create chiral ligands with α-PEA fragments for asymmetric reactions, including enantioselective arylation of N-heteroaryl aldimines, hydrogenation, catalyzed enantioselective addition of organo-zinc to aldehydes, deprotonations of bicyclic amino ketones, and polymerization of rac-lactide .

Pharmaceutical Applications

- Synthesis of Synthetic Cannabinoid Receptor Agonists (SCRAs) this compound derivatives are used in the synthesis of synthetic cannabinoid receptor agonists (SCRAs) . These compounds, such as MDMB-4CN-BUTINACA and MDMB-4F-BUTINACA, are new psychoactive substances (NPS) that have been detected worldwide .

- Inhibition Studies this compound derivatives can be used in inhibition studies . For example, they can be used to evaluate enzyme inhibition of pantothenate synthetase (PanC) .

Comparison with Other Compounds

- Ethyl 3-hydroxy-2,3-dimethylbutanoate : This compound is similar, but possesses a hydroxyl group and an ester group, contributing to its reactivity and interaction with biological molecules. It can be oxidized, reduced, or undergo substitution, forming various products with applications in flavors, fragrances, and pharmaceuticals.

- Ethyl 3-hydroxy-2,2-dimethylbutanoate : This compound has a similar structure but with different substitution patterns on the butanoate backbone.

- Ethyl 3-hydroxybutanoate : This compound lacks the additional methyl groups, resulting in different chemical and physical properties.

Mechanism of Action

The mechanism of action of ethyl ®-2-amino-3,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group may undergo hydrolysis to release the active form of the compound. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

Methyl (R)-2-amino-3,3-dimethylbutanoate hydrochloride

- Structural Features : Replaces the ethyl ester with a methyl ester.

- Properties: CAS 167223-43-0; identical molecular weight (181.66 g/mol) and melting point (169–173°C) to the ethyl analogue. Notably, its synthesis involves sodium triacetoxyhydroborate-mediated reductive amination, yielding high enantiomeric purity .

- Applications : Used in peptide synthesis and as a chiral building block for bioactive molecules.

Ethyl (2R,3R)-2-amino-3-phenylbutanoate

- Structural Features : Substitutes the tert-butyl group with a phenyl ring at the β-position.

- Properties : CAS 21850-52-2; molecular weight 207.27 g/mol. The phenyl group enhances aromatic interactions in drug-receptor binding but reduces solubility in aqueous media .

- Applications : Explored in asymmetric catalysis and as a precursor for CNS-targeted therapeutics.

3-Methyl-2-phenylbutanoic Acid Derivatives

Key Observations:

Steric Effects: this compound’s tert-butyl group confers greater steric hindrance compared to phenyl-substituted analogues, influencing its reactivity in nucleophilic substitutions .

Solubility : The ethyl ester derivative exhibits marginally better solubility in organic solvents than its methyl counterpart, though both require ultrasonication for dissolution in water .

Synthetic Utility: Methyl and ethyl esters are preferred over carboxylic acid derivatives (e.g., 3-methyl-2-phenylbutanoic acid) in prodrug design due to enhanced bioavailability .

Biological Activity

Ethyl (R)-2-amino-3,3-dimethylbutanoate, also known as ethyl 2-amino-3,3-dimethylbutanoate, is a chiral compound with significant biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its unique chiral configuration, which influences its biological activity. The compound has the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 159.23 g/mol

- CAS Number : 78358-34-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmitter synthesis and metabolism.

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, modulating biochemical pathways that influence neuronal signaling and metabolic processes.

- Neurotransmitter Modulation : Research suggests that it may affect the synthesis of neurotransmitters, potentially impacting mood and cognitive functions.

Biological Activity and Therapeutic Applications

This compound has been investigated for various therapeutic applications due to its structural similarity to amino acids:

- Potential Use in Metabolic Disorders : Its influence on metabolic pathways suggests potential applications in treating obesity and related metabolic disorders.

- Role in Neuropharmacology : The compound's ability to modulate neurotransmitter systems positions it as a candidate for further research in neuropharmacology, particularly concerning mood disorders and anxiety .

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of compounds similar to this compound. For instance:

- A study on synthetic cannabinoids highlighted the importance of structure-activity relationships (SARs) in determining biological effects. Compounds with similar structures exhibited varying affinities for cannabinoid receptors CB1 and CB2, suggesting that this compound might also exhibit unique receptor interactions .

Summary of Relevant Studies

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is helpful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl (S)-2-amino-3,3-dimethylbutanoate | 69557-34-2 | Different stereochemistry; potential differences in biological activity. |

| Methyl 4-amino-3,3-dimethylbutanoate hydrochloride | 1781234-68-1 | Exhibits several biological activities related to amino acid structures. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.